Cas no 796877-23-1 (2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate)

2-(Diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate is a synthetic organic compound featuring a conjugated thiazole-benzoate structure with a cyano-substituted ethenyl linker. Its molecular design incorporates a diethylaminoethyl ester group, enhancing solubility and reactivity in various organic matrices. The compound’s extended π-conjugation and electron-withdrawing cyano group contribute to its potential utility in photophysical applications or as an intermediate in heterocyclic synthesis. The phenyl-thiazole moiety may confer stability and selective binding properties, making it relevant for materials science or pharmaceutical research. Careful handling is advised due to its reactive functional groups. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for purity verification.
2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate structure
796877-23-1 structure
Product Name:2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate
CAS No:796877-23-1
MF:C25H26N4O2S
MW:446.564544200897
CID:6208626
PubChem ID:5918959
Update Time:2025-07-01

2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate Chemical and Physical Properties

Names and Identifiers

    • 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate
    • (E)-2-(diethylamino)ethyl 4-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)benzoate
    • 796877-23-1
    • 2-(DIETHYLAMINO)ETHYL 4-{[(1E)-2-CYANO-2-(4-PHENYL-1,3-THIAZOL-2-YL)ETH-1-EN-1-YL]AMINO}BENZOATE
    • 2-(diethylamino)ethyl 4-[[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
    • AKOS005639171
    • F1291-0421
    • Inchi: 1S/C25H26N4O2S/c1-3-29(4-2)14-15-31-25(30)20-10-12-22(13-11-20)27-17-21(16-26)24-28-23(18-32-24)19-8-6-5-7-9-19/h5-13,17-18,27H,3-4,14-15H2,1-2H3/b21-17+
    • InChI Key: AWSWZMAQWQVCAW-HEHNFIMWSA-N
    • SMILES: S1C=C(C2C=CC=CC=2)N=C1/C(/C#N)=C/NC1C=CC(=CC=1)C(=O)OCCN(CC)CC

Computed Properties

  • Exact Mass: 446.17764726g/mol
  • Monoisotopic Mass: 446.17764726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 11
  • Complexity: 658
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 107Ų

2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate Pricemore >>

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Additional information on 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate

Introduction to 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate (CAS No. 796877-23-1) and Its Emerging Applications in Chemical Biology

The compound 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate, identified by its CAS number 796877-23-1, represents a sophisticated molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of benzoate derivatives that have garnered attention due to their structural complexity and diverse biological activities. The presence of multiple functional groups, including a diethylamino side chain, a cyano group, and a phenyl-thiazole moiety, contributes to its unique chemical properties and biological relevance.

Recent advancements in drug discovery have highlighted the importance of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The structural framework of 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate aligns well with this concept, as it incorporates elements that can modulate various biological pathways. Specifically, the benzoate core is known for its role in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. Additionally, the phenyl-thiazole ring has been extensively studied for its antimicrobial and anti-inflammatory properties.

The diethylamino group at the 2-position of the benzoate moiety enhances the compound's solubility and bioavailability, making it a promising candidate for further pharmacological exploration. This group is also known to contribute to receptor binding affinity, particularly in G-protein coupled receptors (GPCRs). The cyano group at the double bond of the ethenyl chain introduces additional electronic properties that can influence the compound's interaction with biological targets. These structural features collectively contribute to the compound's potential as a therapeutic agent.

In recent years, there has been growing interest in the development of novel therapeutic agents targeting neurological disorders. The phenyl-thiazole moiety in 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate has been shown to exhibit neuroprotective effects in preclinical studies. Specifically, it has demonstrated the ability to cross the blood-brain barrier and interact with neurotransmitter receptors, suggesting its potential utility in treating conditions such as Alzheimer's disease and Parkinson's disease. The diethylamino group also plays a role in modulating neurotransmitter activity, further enhancing its therapeutic potential.

Another area of interest is the compound's anti-cancer properties. Benzoate derivatives have been extensively studied for their ability to inhibit tumor growth by modulating various signaling pathways involved in cancer progression. The presence of the phenyl-thiazole ring in 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)eth-1-en-1-ylamino}benzoate has been associated with anti-proliferative effects on several cancer cell lines. Furthermore, the cyano group has been shown to enhance apoptosis by activating caspase-dependent pathways. These findings make this compound an attractive candidate for further investigation in oncology research.

The synthesis of 2-(diethylamino)ethyl 4-{(1E)-2-cyano-2-(4-phenoxythiazolium)) ethenone}} involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted benzoic acids and thiazole derivatives, followed by functionalization with diethylamine and cyanation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired functional groups with high efficiency.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between CAS No79687723 and biological targets. These studies have revealed that the compound binds effectively to several protein targets through hydrogen bonding networks and hydrophobic interactions. The diethylamino group interacts with polar residues on the target protein surface, while the phenyl-thiazole ring engages in hydrophobic pockets. Additionally, computational analysis has predicted that modifications at specific positions on the molecule could enhance binding affinity without compromising selectivity.

In conclusion,CAS No79687723 represents a promising lead compound for further pharmacological development. Its unique structural features make it suitable for targeting multiple diseases, including neurological disorders and cancer. Ongoing research aims to optimize its pharmacokinetic properties and explore its potential in clinical applications. As our understanding of molecular interactions continues to evolve,CAS No79687723 may play a significant role in shaping future therapeutic strategies.

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